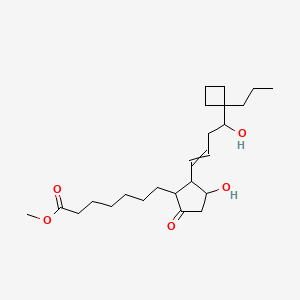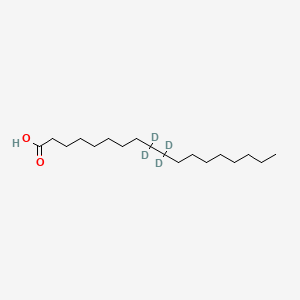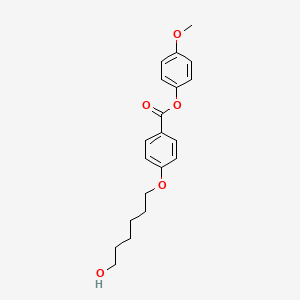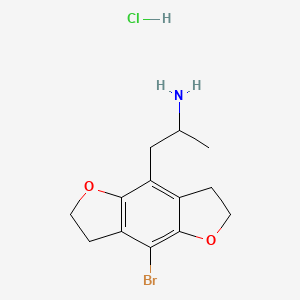
Regiolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Regiolone is a compound that is purified from the leaves of Juglans regia . It demonstrates phytotoxicity and can induce apoptosis in MCF-7 cells through the caspase-3 independent pathway .
Synthesis Analysis
The absolute configuration of Regiolone has been defined using a computational approach . Isosclerone is the dextrorotatory isomer, while Regiolone is the levorotatory isomer . The enantiomers are (S)(+)- 1 and ®(-)-1 .Molecular Structure Analysis
The structure of Regiolone has been definitively defined using a computational approach . The structure of Regiolone and its enantiomer, Isosclerone, have been resolved .Physical And Chemical Properties Analysis
Regiolone is a yellow powder . The optical rotation [α]D was computed at B3LYP/6-31G*//B3LYP/TZVP .Aplicaciones Científicas De Investigación
Bioherbicide
Regiolone, as an enantiomer of 4,8-dihydroxy-1-tetralone (4,8-DHT), has been identified as a potential bioherbicide . It was isolated from Caryospora callicarpa epicarp and its phytotoxicity has been studied on various plant species .
Enantioselective Separation
Regiolone can be separated from its enantiomer, S-(+)-isosclerone, using chiral high-performance liquid chromatography (HPLC) on a Chiralcel OD column with chiral stationary phase (CSP)-coated cellulose-tris .
Phytotoxicity Studies
The phytotoxicity of Regiolone and its enantiomers has been investigated towards the seeds germination and seedling growth of various plant species . The results indicated a hormesis at low concentration of 4,8-DHT and its enantiomers, but a retardant effect at high concentration .
Comparative Toxicity Analysis
Between the two enantiomers of 4,8-DHT, the S-(+)-isosclerone was found to be more toxic to seeds germination and seedling growth of the tested plant species than the R-(−)-Regiolone .
Specific Effects on Different Organisms
The phytotoxicity of S-(+)-isosclerone, an enantiomer of Regiolone, varied with different plants. For example, S-(+)-isosclerone was the most active to seedling growth of lettuce .
Marine-derived Fungus Metabolite
Regiolone has been identified as a metabolite of the marine-derived filamentous fungus Asteromyces cruciatus 763 .
Propiedades
IUPAC Name |
(4R)-4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-3,7,11-12H,4-5H2/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYYTDCENDYKBR-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C1O)C=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C2=C([C@@H]1O)C=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137494-04-3 |
Source


|
| Record name | Regiolone, (R)-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137494043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOSCLERONE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP52QT43RP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is Regiolone?
A1: Regiolone, also known as (R)-(−)-regiolone, is a naturally occurring organic compound classified as a naphthalenone pentaketide. It is found in various plant and fungal species and exhibits a range of biological activities, particularly phytotoxicity.
Q2: What is the molecular formula and weight of Regiolone?
A2: Regiolone has the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol [].
Q3: How is Regiolone structurally characterized?
A3: Regiolone's structure has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, , , ]. Its absolute configuration as the (R)-enantiomer was confirmed through X-ray crystallography and circular dichroism (CD) studies [, ].
Q4: What natural sources is Regiolone found in?
A4: Regiolone has been isolated from several plant species, including Carya cathayensis (Chinese hickory) [], Juglans regia (common walnut) [, , ], and Juglans mandshurica (Manchurian walnut) [, ]. It has also been found in various fungal species, such as Botrytis fabae [], Ophioceras venezuelense [], Asteromyces cruciatus [], Hansfordia sp. [, ], Cytospora sp. [], Aspergillus sp. [], Geniculisynnema termiticola [], and a freshwater fungus belonging to the order Helotiales [].
Q5: Does Regiolone exhibit enantioselective phytotoxicity?
A5: Yes, research indicates that Regiolone exhibits enantioselective phytotoxicity. Studies comparing the effects of Regiolone and its enantiomer, (S)-(+)-isosclerone, on the germination and growth of various plant species showed that (S)-(+)-isosclerone was generally more toxic than Regiolone [].
Q6: What is known about the mechanism of action of Regiolone's phytotoxicity?
A6: While the exact mechanism of Regiolone's phytotoxic action remains to be fully elucidated, studies suggest that it may interfere with plant growth and development by affecting seed germination, seedling growth, and antioxidant enzyme activity [, ].
Q7: Are there any reported methods for the extraction and purification of Regiolone?
A8: Several methods have been reported for the extraction and purification of Regiolone from natural sources. These include hot-reflux extraction using ethanol as a solvent [], followed by various chromatographic techniques such as silica gel column chromatography, Sephadex LH-20 column chromatography, and High-Performance Liquid Chromatography (HPLC) [, , , ]. A recent study has also explored an integrated approach using homogenization-ultrasound-assisted extraction (UTH-UAE) followed by high-speed countercurrent chromatography (HSCCC) for the rapid preparative separation of Regiolone from Juglans mandshurica exocarp [].
Q8: Has Regiolone been found to have any other biological activities?
A10: Besides its phytotoxic effects, Regiolone has shown moderate antimicrobial activity in some studies []. Further research is needed to investigate its potential in other therapeutic areas.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Barium(2+);5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonic acid;5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonate](/img/structure/B592848.png)








![7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B592862.png)



